5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid
CAS No.:
Cat. No.: VC17886587
Molecular Formula: C9H5BrN2O3
Molecular Weight: 269.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrN2O3 |
|---|---|
| Molecular Weight | 269.05 g/mol |
| IUPAC Name | 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H5BrN2O3/c10-6-1-5(3-11-4-6)8-2-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
| Standard InChI Key | ZXVGBQDTNCEMAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=C1Br)C2=CC(=NO2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a five-membered isoxazole ring () fused to a pyridine moiety. The isoxazole ring contains adjacent nitrogen and oxygen atoms, while the pyridine ring incorporates a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the isoxazole. This arrangement creates a planar structure with conjugated π-electrons, facilitating interactions with biological targets and materials.
Key structural attributes:
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Isoxazole core: Enhances metabolic stability compared to furan or pyrrole analogs .
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Bromine substituent: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding affinity.
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Carboxylic acid group: Enables salt formation, hydrogen bonding, and further derivatization.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.05 g/mol |
| LogP (Predicted) | 1.82 (ChemAxon) |
| Hydrogen Bond Donors | 1 (COOH group) |
| Hydrogen Bond Acceptors | 5 (N, O atoms) |
The carboxylic acid group confers moderate aqueous solubility (∼12 mg/mL at pH 7), while the bromopyridine moiety enhances lipophilicity, yielding balanced partition coefficients suitable for drug-like properties .
Synthesis and Derivatization
Synthetic Routes
Three primary methods dominate the synthesis of 5-(5-bromo-3-pyridyl)isoxazole-3-carboxylic acid:
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Cycloaddition Approach
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Stepwise Assembly
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Step 1: Bromination of 3-pyridylisoxazole using (-bromosuccinimide) in .
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Step 2: Carboxylic acid introduction via oxidation of a methyl group using in alkaline conditions.
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Solid-Phase Synthesis
Optimization Challenges
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Regioselectivity: Competing formation of 2-pyridyl isomers requires careful control of reaction kinetics.
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Purification: Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from byproducts.
Biological Activity and Mechanisms
Anticancer Profiling
Preliminary studies on related compounds show:
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Cytotoxicity: IC = 4.2 µM against MCF-7 breast cancer cells.
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Apoptosis induction: Caspase-3 activation via mitochondrial pathway .
The carboxylic acid group may chelate metal ions in catalytic enzyme sites, potentiating anticancer effects.
Enzymatic Interactions
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COX-2 inhibition: 37% suppression at 10 µM, suggesting anti-inflammatory potential .
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Kinase modulation: Docking studies predict strong binding to EGFR tyrosine kinase (ΔG = -9.8 kcal/mol) .
Applications in Research
Medicinal Chemistry
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Lead optimization: Serves as a core structure for antibiotics targeting multidrug-resistant pathogens .
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PROTAC development: The carboxylic acid facilitates conjugation to E3 ligase ligands for targeted protein degradation .
Material Science
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Coordination polymers: Forms crystalline networks with Cu(II) ions (SBU = secondary building unit).
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OLED components: Pyridine’s electron-deficient nature enhances charge transport in emissive layers.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Bioactivity Shift |
|---|---|---|
| 5-(2-Pyridyl) isomer | Pyridine N at 2-position | Reduced COX-2 inhibition (12%) |
| Non-brominated derivative | H instead of Br at pyridine | Lower cytotoxicity (IC = 18 µM) |
| Ethyl ester prodrug | COOEt instead of COOH | Improved oral bioavailability |
The 3-pyridyl configuration optimizes target engagement through spatial alignment of the bromine and carboxylic acid groups.
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